4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
Description
This compound is a pyrimidinedione derivative featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring. Key structural elements include:
- Benzylamino-oxoethyl moiety: Attached to the pyrimidinedione nitrogen, this group contributes to hydrogen bonding and hydrophobic interactions with biological targets.
- N-isopropylcyclohexanecarboxamide: A lipophilic substituent that enhances membrane permeability and modulates solubility .
Synthesis typically employs coupling reagents like HBTU or HATU in DMF with DIPEA as a base, followed by purification via HPLC or column chromatography. Purity (>90%) is confirmed by HPLC, and structural validation relies on $^1$H/$^13$C NMR and HRMS .
Properties
IUPAC Name |
4-[[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-17(2)28-24(32)20-10-8-19(9-11-20)15-30-25(33)23-21(12-13-35-23)29(26(30)34)16-22(31)27-14-18-6-4-3-5-7-18/h3-7,12-13,17,19-20H,8-11,14-16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWJXAJFYXTVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide (CAS Number: 941913-25-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 496.6 g/mol. The structure features a thienopyrimidine core linked to a cyclohexanecarboxamide moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H32N4O4S |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 941913-25-3 |
The compound's mechanism of action is hypothesized to involve inhibition of specific enzymes or pathways that are critical in disease processes such as cancer and inflammation. The thienopyrimidine structure suggests potential interactions with nucleic acids or proteins involved in cell signaling.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| T47D | 43.4 |
| HCT-116 | 6.2 |
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects . It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
Antioxidant Properties
The compound also exhibits antioxidant activity , which could contribute to its protective effects against oxidative stress-related diseases. This was assessed using DPPH and ABTS assays, showing significant radical scavenging activity.
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Letters evaluated the effects of this compound on various cancer cell lines. The results indicated that it effectively induced apoptosis in T47D cells through mitochondrial pathway activation.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced edema and inflammatory markers in vivo, supporting its role as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a class of pyrimidinedione derivatives with variations in the amino-alkyl and carboxamide substituents. Key analogues include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
